Structural Resemblance to the Anticonvulsant Prodrug Metabolite GA Confers a Defined Pharmacological Pedigree Absent in DEPA
2-Amino-N,N-diethyl-2-phenylacetamide (CAS 55610-31-6) is structurally identical to the glycineamide (GA) intermediate in the DEGA→LY201116 prodrug metabolic cascade, where GA itself is the direct precursor to the potent anticonvulsant LY201116 [1]. In this well-characterized pathway, GA administered intravenously produced an MES ED₅₀ of 2 mg/kg in mice at 5 min post-dose, placing it between the diethyl analog DEGA (ED₅₀ = 43 mg/kg) and the ultimate active species LY201116 (ED₅₀ = 0.5 mg/kg)—an 86-fold potency range governed entirely by the N-alkyl substitution pattern on the glycineamide scaffold [1]. By contrast, DEPA (N,N-diethyl-2-phenylacetamide, CAS 2431-96-1) lacks the α-amino group entirely and has no demonstrated role in this anticonvulsant pathway; its established application is limited to insect repellency with dermal LD₅₀ values of approximately 2–7 g/kg across species [2][3]. This structural-metabolic mapping means CAS 55610-31-6 can serve as a direct intermediate or reference standard in anticonvulsant SAR programs, whereas DEPA cannot.
| Evidence Dimension | Anticonvulsant potency (MES ED₅₀, mice, 5 min post-IV) and structural-metabolic role |
|---|---|
| Target Compound Data | CAS 55610-31-6 is the glycineamide (GA) scaffold: ED₅₀ = 2 mg/kg (IV) as direct LY201116 precursor [1] |
| Comparator Or Baseline | DEGA (diethylglycineamide): ED₅₀ = 43 mg/kg; LY201116: ED₅₀ = 0.5 mg/kg; DEPA (CAS 2431-96-1): no anticonvulsant activity in this pathway; dermal LD₅₀ ~2–7 g/kg [2][3] |
| Quantified Difference | 86-fold potency range (DEGA vs. LY201116) governed by N-alkyl substitution; DEPA excluded from this pathway |
| Conditions | Maximal electroshock seizure (MES) test in mice, intravenous dosing, 5 min post-dose time point [1] |
Why This Matters
Procurement of CAS 55610-31-6 rather than DEPA is essential for laboratories mapping the DEGA→LY201116 metabolic pathway or developing glycineamide-based anticonvulsant leads, as the α-amino group is the indispensable metabolic handle.
- [1] Parli CJ, Evenson E, Potts BD, Beedle E, Lawson R, Robertson DW, Leander JD. Metabolism of the prodrug DEGA to the potent anticonvulsant LY201116 in mice. Drug Metab Dispos. 1988;16(5):707-711. PMID: 2906593. View Source
- [2] ChemHome123. N,N-Diethyl-2-phenylacetamide (DEPA): LD₅₀ data. Accessed May 2026. View Source
- [3] DrugFuture. N,N-Diethylphenylacetamide: LD₅₀ in guinea pigs, rats, rabbits, mice (g/kg): 7, 3–4, 3.5, ~2 dermally (Rao, 1991). Accessed May 2026. View Source
